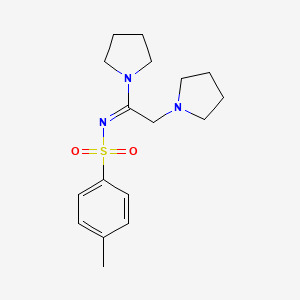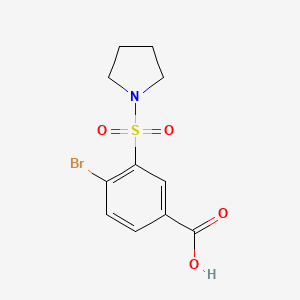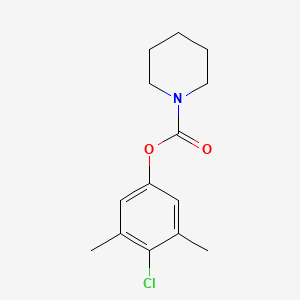
4-(benzyloxy)-3-chloro-5-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-3-chloro-5-ethoxybenzamide, also known as BCEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCEB is a benzamide derivative that has a chloro and ethoxy group attached to it, making it a unique compound with distinct properties.
Applications De Recherche Scientifique
4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to have anticancer and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been used as a starting material for the synthesis of other benzamide derivatives.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 4-(benzyloxy)-3-chloro-5-ethoxybenzamide may have a therapeutic effect on various diseases.
Biochemical and Physiological Effects
4-(benzyloxy)-3-chloro-5-ethoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(benzyloxy)-3-chloro-5-ethoxybenzamide inhibits the growth of cancer cells and reduces inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide has a low toxicity profile and is well-tolerated by animals, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is its ease of synthesis and high purity level. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide can be easily obtained in large quantities, making it suitable for lab experiments. 4-(benzyloxy)-3-chloro-5-ethoxybenzamide also has a low toxicity profile and is well-tolerated by animals, making it a safe compound to work with. However, one limitation of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 4-(benzyloxy)-3-chloro-5-ethoxybenzamide research. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of novel polymers and materials. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide and to identify other enzymes and proteins that it may inhibit.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide involves the reaction of 3-chloro-4-hydroxybenzoic acid with benzyl alcohol and ethyl chloroformate in the presence of a catalyst. The reaction takes place under mild conditions and yields 4-(benzyloxy)-3-chloro-5-ethoxybenzamide as a white crystalline solid with a high purity level. The synthesis method is straightforward, and the product can be easily obtained in large quantities, making it a suitable compound for further research.
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXGADCDRNPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
